molecular formula C11H15ClFN B2700957 1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride CAS No. 1439902-84-7

1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride

Cat. No. B2700957
CAS RN: 1439902-84-7
M. Wt: 215.7
InChI Key: GNZCPFJFHXXKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H13ClFN . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FN.ClH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.67 . It’s a powder at room temperature .

Scientific Research Applications

Fluorescent Chemosensors

Research has highlighted the importance of fluorophoric platforms, such as 4-Methyl-2,6-diformylphenol (DFP), for developing chemosensors that detect a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underscore their potential for environmental monitoring, healthcare diagnostics, and chemical detection technologies. The versatility of the DFP-based compounds, including those that might be structurally similar or functionally related to 1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, showcases the broad utility of these compounds in scientific research applications (Roy, 2021).

Environmental Remediation

Amine-functionalized sorbents have been identified as effective for the removal of persistent and mobile fluoro-organic chemicals, such as Perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies. The inclusion of amine groups significantly enhances the sorbents' ability to capture these contaminants, demonstrating the compound's relevance in developing new materials for environmental remediation efforts. The study discusses the critical analysis of amine-containing sorbents, pointing towards a future where compounds like this compound could play a role in addressing environmental pollution challenges (Ateia et al., 2019).

Molecular Imaging

The application of organic fluorophores in molecular imaging has been extensively reviewed, with a focus on their potential for in vivo cancer diagnosis. Fluorophores allow for real-time detection of cancer using relatively inexpensive and portable equipment. The review addresses the toxicity of widely used fluorophores, including the safety considerations necessary for their application in clinical settings. This highlights the ongoing need to evaluate the safety and efficacy of compounds, including those related to this compound, for use in sensitive applications like molecular imaging (Alford et al., 2009).

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, it’s advised to evacuate personnel to safe areas .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-4-2-9(3-5-10)8-11(13)6-1-7-11;/h2-5H,1,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZCPFJFHXXKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.